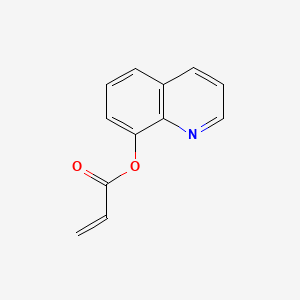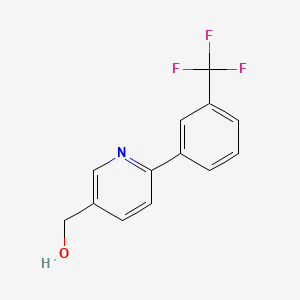
sodium borohydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of borol typically involves the reaction of boron trichloride with cyclopentadiene in the presence of a base. This reaction proceeds through the formation of a boron-carbon bond, resulting in the formation of borol . The reaction conditions often require an inert atmosphere and low temperatures to prevent the decomposition of the intermediate products.
Industrial Production Methods
similar boron-containing compounds are produced through high-temperature reduction of boron compounds with hydrogen or other reducing agents .
Analyse Chemischer Reaktionen
Types of Reactions
sodium borohydride undergoes a variety of chemical reactions, including:
Oxidation: this compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction of borol leads to the formation of borole dianions, which exhibit aromaticity.
Substitution: This compound can undergo electrophilic substitution reactions, where the boron atom is replaced by other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, halogens, and various oxidizing agents. The reactions typically occur under mild conditions, but the specific conditions depend on the desired product .
Major Products Formed
The major products formed from these reactions include boronic acids, boronates, and borole dianions. These products are valuable intermediates in organic synthesis and materials science .
Wissenschaftliche Forschungsanwendungen
sodium borohydride and its derivatives have found applications in various fields of scientific research:
Wirkmechanismus
The mechanism of action of borol involves its ability to act as a Lewis acid, accepting electron pairs from nucleophiles. This property allows borol to participate in various chemical reactions, forming stable complexes with other molecules . The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the interacting molecules .
Vergleich Mit ähnlichen Verbindungen
sodium borohydride is unique among similar compounds due to its antiaromaticity and high reactivity. Similar compounds include:
Cyclopentadiene: A hydrocarbon with similar ring structure but lacks boron’s unique electronic properties.
Pyrrole: A nitrogen-containing heterocycle with aromatic properties.
Furan: An oxygen-containing heterocycle with aromatic properties.
This compound’s uniqueness lies in its electronic properties and reactivity, which are not observed in its structural analogs .
Eigenschaften
Molekularformel |
BNa |
|---|---|
Molekulargewicht |
33.80 g/mol |
IUPAC-Name |
sodium;boron(1-) |
InChI |
InChI=1S/B.Na/q-1;+1 |
InChI-Schlüssel |
ODGROJYWQXFQOZ-UHFFFAOYSA-N |
Kanonische SMILES |
[B-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3,4,6-tetrahydroxy-5H-benzo[7]annulen-5-one](/img/structure/B8817625.png)



![[6-[2-(Trifluoromethyl)phenyl]3-pyridyl]methanol](/img/structure/B8817669.png)



![2-Methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione](/img/structure/B8817703.png)




